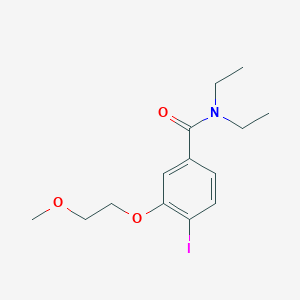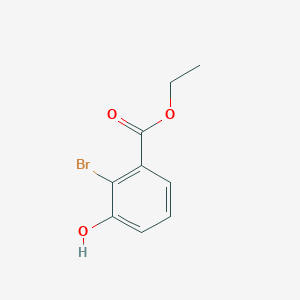![molecular formula C10H16O B8119593 Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- CAS No. 184488-93-5](/img/structure/B8119593.png)
Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-
Vue d'ensemble
Description
Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- is an organic compound that belongs to the family of epoxides This compound is notable for its unique three-membered ring structure containing an oxygen atom, which imparts significant reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: The compound can be synthesized via the epoxidation of alkenes using peroxyacids. For example, reacting 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-alkene with m-chloroperoxybenzoic acid (m-CPBA) in an inert solvent under controlled temperature yields the desired epoxide.
Catalytic Epoxidation: Another method involves the use of a catalyst such as titanium(IV) isopropoxide in combination with tert-butyl hydroperoxide (TBHP). This approach requires precise control of reaction parameters to ensure high selectivity and yield.
Industrial Production Methods
Large Scale Catalysis: Industrial production often employs large-scale catalytic processes using supported metal catalysts. High-pressure reactors and continuous flow systems enhance the efficiency and scalability of the epoxidation reactions.
Electrochemical Methods: Some industries utilize electrochemical methods to produce the compound, leveraging the benefits of high selectivity and environmentally friendly conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or ozone, resulting in the formation of diols or carbonyl compounds.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can open the epoxide ring, leading to alcohol derivatives.
Substitution: The epoxide ring can participate in nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines, yielding a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium halides, thiols, amines
Major Products Formed
Oxidation Products: Diols, carbonyl compounds
Reduction Products: Alcohols
Substitution Products: Halohydrins, thioethers, amino alcohols
Applications De Recherche Scientifique
Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- finds applications across diverse fields:
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Acts as a monomer in the formation of specialized polymers with specific functional properties.
Biology:
Enzyme Inhibition Studies: Utilized to study the inhibition mechanisms of various enzymes due to its ability to bind and modify active sites.
Biochemical Pathway Exploration: Helps in understanding biochemical pathways by serving as a probe molecule.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Diagnostic Agents: Used in the development of novel diagnostic agents for imaging and analytical purposes.
Industry:
Adhesives and Coatings: Employed in the production of advanced adhesives and coatings with enhanced durability and resistance.
Flavors and Fragrances: Utilized in the formulation of flavors and fragrances due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets and Pathways:
Epoxide Ring Strain: The strain in the three-membered ring makes it highly reactive, facilitating interactions with various molecular targets.
Nucleophilic Attack: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that modify the structure and function of biological molecules.
Radical Reactions: It can participate in radical reactions, contributing to its diverse reactivity profile.
Comparaison Avec Des Composés Similaires
Ethylene Oxide
Propylene Oxide
Styrene Oxide
Epichlorohydrin
This article offers a detailed look at Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-, outlining its preparation, reactions, applications, mechanisms, and comparisons It’s a fascinating compound with extensive potential across various scientific domains
Propriétés
IUPAC Name |
2-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGRMBOWSWHGDV-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C2(CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C2(CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449978 | |
| Record name | Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184488-93-5 | |
| Record name | Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)



![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)







